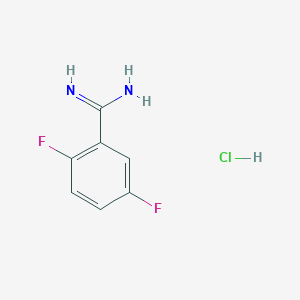

2,5-Difluoro-benzamidine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,5-difluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPPOYNVEJEQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590800 | |

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-28-8 | |

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Current Scientific Relevance of Benzamidine Derivatives in Specialized Chemical Domains

Benzamidine (B55565) and its derivatives are a class of compounds recognized for their significant biological activities and diverse applications in chemical research. The core benzamidine structure, a benzenecarboximidamide, serves as a versatile scaffold for the development of targeted therapeutic agents and research tools. wikipedia.org

One of the most prominent roles of benzamidine derivatives is as inhibitors of serine proteases, a large family of enzymes that includes trypsin, thrombin, and plasmin. wikipedia.orgnih.govbio-world.com By reversibly binding to the active site of these enzymes, benzamidine-based compounds can modulate their activity, making them valuable candidates for studying and potentially treating conditions related to excessive protease activity, such as thrombosis and inflammation. nih.gov This inhibitory action also makes benzamidine hydrochloride a standard component in protease inhibitor cocktails used during protein purification to prevent the degradation of target proteins. wikipedia.orgbio-world.com

Beyond enzyme inhibition, research has expanded into the antimicrobial and antifungal properties of novel benzamidine derivatives. nih.gov Studies have explored their potential in treating infections, including those relevant to oral health, such as periodontitis. Furthermore, the benzamidine moiety is a key structural feature in some pharmaceutical compounds and serves as a synthetic intermediate for creating other complex molecules like disubstituted imidazoles. wikipedia.orgguidechem.com The continued synthesis and evaluation of new benzamidine analogues, including those with heterocyclic moieties like 1,2,3-triazoles, highlight the ongoing efforts to harness and enhance their therapeutic potential. nih.gov

Strategic Incorporation of Fluorine Atoms in Chemical Entities for Enhanced Biological and Material Properties

The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry and materials science. tandfonline.comnumberanalytics.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the characteristics of a parent compound in predictable and beneficial ways. tandfonline.comchemxyne.comnumberanalytics.com

In the realm of drug discovery and development, fluorination can significantly improve a molecule's pharmacokinetic and physicochemical profile. nih.govacs.org Strategic placement of fluorine atoms can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase membrane permeability, and improve binding affinity to target proteins. tandfonline.comchemxyne.com Furthermore, fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can in turn enhance a drug's bioavailability. nih.gov The isotope ¹⁸F is also a crucial positron emitter for use in Positron Emission Tomography (PET) imaging, a vital tool in diagnostics and drug development research. chemxyne.comnih.gov

In materials science, organofluorine compounds are prized for creating advanced materials with exceptional properties. numberanalytics.comnumberanalytics.com The incorporation of fluorine leads to materials with high thermal stability, chemical inertness, and unique optical and electrical characteristics. numberanalytics.com These properties are leveraged in the production of high-performance fluoropolymers, fluorinated surfactants, and advanced materials for applications in aerospace, electronics, energy storage, and biomedical devices. numberanalytics.comresearchgate.net

| Property Modified | Effect of Fluorination | Primary Application Domain | Reference |

|---|---|---|---|

| Metabolic Stability | Increased by blocking metabolic "soft spots" | Medicinal Chemistry | tandfonline.com |

| Binding Affinity | Enhanced interaction with target proteins | Medicinal Chemistry | chemxyne.com |

| Bioavailability | Improved through altered pKa and membrane permeability | Medicinal Chemistry | nih.gov |

| Lipophilicity | Modulated to optimize absorption and distribution | Medicinal Chemistry | nih.gov |

| Thermal Stability | Significantly increased due to strong C-F bond | Materials Science | numberanalytics.com |

| Chemical Resistance | Enhanced inertness to chemical attack | Materials Science | numberanalytics.com |

Contextual Overview of Research Progress and Future Directions Pertaining to 2,5 Difluoro Benzamidine Hydrochloride and Its Analogues

Evolution of Benzamidine Synthesis Techniques

The preparation of benzamidines has evolved from classical methods to more sophisticated and efficient strategies, enabling greater molecular diversity and complexity. Key developments include refinements of the Pinner synthesis, the advent of multicomponent reactions, and improved pathways for converting nitrile precursors.

Refined Pinner Amidine Synthesis Protocols

The Pinner reaction, first reported by Adolf Pinner in 1877, is a cornerstone of amidine synthesis. organic-chemistry.orgnih.gov The classical two-step procedure involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. organic-chemistry.orgnih.gov This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. organic-chemistry.org

The mechanism begins with the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), which activates the nitrile for nucleophilic attack by an alcohol. organic-chemistry.org The resulting imidate hydrochloride (Pinner salt) is then isolated or used in situ. Subsequent ammonolysis displaces the alkoxy group to form the final amidine hydrochloride. organic-chemistry.org

Refinements to this protocol have focused on improving yields, broadening substrate scope, and simplifying reaction conditions. For instance, the use of trihaloethyl imidates, prepared from a nitrile and a trihaloethanol with HCl, has been shown to be an excellent method for preparing amidines under mild conditions. While the Pinner reaction is robust for many aliphatic and aromatic nitriles, it can be limited by the harsh acidic conditions, which may not be compatible with sensitive functional groups. organic-chemistry.orgnih.gov

Multicomponent Reaction Strategies for Amidine Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, step-economical operation. researchgate.net Several MCRs have been adapted for the synthesis of highly substituted amidines.

One prominent example is a modification of the Ugi reaction. While the classic Ugi four-component condensation typically yields α-aminoacyl amide derivatives, variations have been developed to produce α-amino amidines. nih.gov These reactions often involve an aldehyde, an amine, and an isocyanide, with a catalyst such as bromodimethylsulfonium bromide (BDMS) or scandium(III) triflate facilitating the formation of the amidine product in good yields. nih.gov

Another strategy involves the copper-catalyzed three-component reaction of amines, aldehydes, and a difluorocarbene precursor (BrCF₂CO₂K), which serves as a carbonyl source. researchgate.net This method provides access to α-aminoamide derivatives through a proposed pathway involving a copper-difluorocarbene intermediate, nucleophilic attack by the amine, interception by an imine, and subsequent defluorination. researchgate.net These MCRs offer significant advantages in terms of efficiency and the ability to rapidly generate libraries of structurally diverse amidine analogues.

Below is a table summarizing a three-component synthesis of α-amino amidines catalyzed by bromodimethylsulfonium bromide (BDMS).

| Entry | Aldehyde | Amine | Isocyanide | Product | Yield (%) | Time (h) |

| 1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | N-(tert-Butyl)-2-(phenylamino)-2-phenylacetimidamide | 92 | 2 |

| 2 | 4-Methylbenzaldehyde | Aniline | tert-Butyl isocyanide | N-(tert-Butyl)-2-(phenylamino)-2-(p-tolyl)acetimidamide | 90 | 2.5 |

| 3 | 4-Chlorobenzaldehyde | Aniline | tert-Butyl isocyanide | N-(tert-Butyl)-2-(4-chlorophenyl)-2-(phenylamino)acetimidamide | 94 | 2 |

| 4 | 4-Nitrobenzaldehyde | Aniline | tert-Butyl isocyanide | N-(tert-Butyl)-2-(4-nitrophenyl)-2-(phenylamino)acetimidamide | 95 | 1.5 |

| 5 | Benzaldehyde | 4-Methoxyaniline | tert-Butyl isocyanide | N-(tert-Butyl)-2-((4-methoxyphenyl)amino)-2-phenylacetimidamide | 88 | 2.5 |

| 6 | Benzaldehyde | Aniline | Cyclohexyl isocyanide | N-Cyclohexyl-2-(phenylamino)-2-phenylacetimidamide | 85 | 3 |

Data sourced from a study on one-pot three-component reactions. nih.gov

Conversion Pathways from Nitrile Precursors to Amidine Structures

Beyond the Pinner reaction, alternative methods for converting nitriles to amidines have been developed to overcome limitations such as harsh conditions. A notable pathway proceeds through an amidoxime (B1450833) intermediate. In this method, the nitrile is first treated with hydroxylamine (B1172632) to form the corresponding amidoxime. Subsequent catalytic hydrogenation of the amidoxime, often under conditions involving acetic acid and acetic anhydride, cleaves the N-O bond to yield the benzamidine.

This route is particularly advantageous for substrates containing acid-labile groups that would not tolerate the strong, anhydrous acids used in the Pinner synthesis. The mild conditions of the amidoxime reduction are compatible with a wider range of functional groups, making it a more versatile option for the synthesis of complex, polyfunctionalized amidines.

Directed Synthesis of this compound and Site-Specific Fluorinated Variants

The synthesis of specifically fluorinated benzamidines, such as this compound, typically starts from the corresponding fluorinated benzonitrile. A common and effective method for this transformation is the Pinner reaction. The synthesis would commence with 2,5-difluorobenzonitrile (B1295057), which is treated with an anhydrous alcohol (e.g., ethanol) saturated with dry hydrogen chloride gas. This reaction forms the intermediate ethyl 2,5-difluorobenzimidate hydrochloride (Pinner salt). This salt is then subjected to ammonolysis, where it is treated with ammonia in an alcoholic solution, to yield the final product, this compound.

The generation of site-specific fluorinated variants often relies on late-stage fluorination (LSF) techniques. nih.govrsc.orgmpg.de LSF is a powerful strategy in medicinal chemistry that introduces fluorine atoms into complex molecules at a late step in the synthetic sequence. nih.govrsc.org This approach allows for the rapid generation of analogues from a common intermediate. nih.gov

Methods for LSF include:

C-H Fluorination: Direct C-H fluorination using electrophilic fluorinating reagents like Selectfluor can install fluorine atoms onto aromatic rings. berkeley.edu Palladium-catalyzed methods have been developed for the C-H fluorination of arenes, offering a route to novel fluorinated structures that might be difficult to access otherwise. berkeley.edu

Nucleophilic Aromatic Substitution (SNAr): In cases where a suitable leaving group is present on the aromatic ring, SNAr with a fluoride (B91410) source can be employed. A two-step sequence involving C-H activation to install a leaving group, followed by fluorination, provides a versatile pathway for creating fluorinated heteroarenes and other aromatic systems. monash.edu

These advanced techniques enable the synthesis of a diverse array of fluorinated benzamidine analogues for structure-activity relationship (SAR) studies. nih.gov

Derivatization and Scaffold Modification for Novel 2,5-Difluoro-benzamidine Architectures

To explore new chemical space and modulate biological activity, the 2,5-difluoro-benzamidine scaffold can be further modified. A prominent strategy involves the integration of other functional groups, particularly heterocyclic moieties, which are known to be privileged structures in medicinal chemistry. researchgate.netnih.govnih.gov

Integration of Heterocyclic Moieties (e.g., 1,2,3-Triazole) into Benzamidine Scaffolds

The 1,2,3-triazole ring is a popular linker moiety in drug design due to its stability, synthetic accessibility, and ability to engage in hydrogen bonding and dipole interactions. core.ac.uk The most efficient method for its formation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". core.ac.ukresearchgate.netnih.govspringernature.comnih.gov

The synthesis of a benzamidine-triazole conjugate typically involves a multistep sequence. For example, a precursor such as 4-(azidomethyl)benzonitrile (B1310577) can undergo a CuAAC reaction with a terminal alkyne. This step regioselectively forms the 1,4-disubstituted 1,2,3-triazole ring. Following the successful formation of the triazole-benzonitrile scaffold, the nitrile group is then converted to the desired amidine functionality using one of the methods described previously, such as the Pinner reaction. This modular approach allows for the synthesis of a wide variety of benzamidine derivatives featuring diverse substituents attached via the stable triazole linker. Other heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, have also been successfully incorporated into benzamidine scaffolds to generate novel derivatives. nih.gov

Design and Preparation of Prodrugs (e.g., Amidoxime Derivatives) to Optimize Pharmacological Attributes

A common strategy to enhance the pharmacological properties of amidine-containing drugs, such as improving oral bioavailability, is the use of prodrugs. Amidoxime derivatives are a well-established class of prodrugs for amidines. The lower basicity of the amidoxime group compared to the amidine functionality allows for better absorption in the gastrointestinal tract. Once absorbed, the amidoxime is typically reduced in vivo to the active amidine.

The synthesis of amidoxime derivatives of 2,5-Difluoro-benzamidine generally starts from the corresponding nitrile, 2,5-difluorobenzonitrile. A common method involves the reaction of the nitrile with hydroxylamine hydrochloride in the presence of a base.

A general synthetic scheme for the preparation of 2,5-Difluoro-benzamidoxime is outlined below:

Reaction Scheme for the Synthesis of 2,5-Difluoro-benzamidoxime

| Step | Reactants | Reagents | Product |

| 1 | 2,5-Difluorobenzonitrile | Hydroxylamine hydrochloride, Base (e.g., potassium carbonate) | 2,5-Difluoro-benzamidoxime |

This transformation is typically carried out in a suitable solvent, such as aqueous ethanol, and may require heating to proceed at a reasonable rate. The resulting amidoxime can then be isolated and purified using standard techniques. A patent describes a method where benzonitrile derivatives react with hydroxylamine hydrochloride to form the corresponding benzamidoxime, which is then reduced to the benzamidine. google.com

Further derivatization of the amidoxime can be performed to fine-tune its properties. For instance, O-alkylation of the amidoxime can yield more lipophilic prodrugs. A study on the synthesis of 2,5-bis(4-o-methoxyamidinophenyl)furan, a prodrug of furamidine, highlights the challenges of traditional methods like the Pinner reaction for preparing amidoxime prodrugs, especially with poorly soluble starting materials. d-nb.info This underscores the need for developing alternative and more efficient synthetic routes.

Synthesis of Bis-Amidine and Poly-Amidine Conjugates

The development of molecules containing multiple amidine groups, such as bis-amidine and poly-amidine conjugates, is a strategy employed to enhance the binding affinity and efficacy of these compounds, particularly as enzyme inhibitors. nih.govnih.gov The synthesis of such conjugates involves linking two or more benzamidine moieties, which can be 2,5-Difluoro-benzamidine, through a suitable linker.

The synthetic approach to these multivalent compounds typically involves a modular strategy. First, a benzamidine derivative with a reactive handle is prepared. This handle can then be coupled to a linker molecule that has multiple attachment points.

A study on multivalent benzamidine molecules as plasmin inhibitors provides a clear synthetic blueprint. nih.govnih.gov In this work, bivalent and trivalent benzamidine inhibitors were synthesized by conjugating a benzamidine derivative to bifunctional and trifunctional polyethylene (B3416737) glycol (PEG) linkers, respectively. nih.gov

General Synthetic Strategy for Bis-Benzamidine Conjugates

| Step | Description | Key Reagents/Intermediates |

| 1 | Functionalization of Benzamidine | Introduction of a reactive group (e.g., an amine or carboxylic acid) onto the benzamidine scaffold. |

| 2 | Linker Activation | Activation of a bifunctional linker (e.g., a dicarboxylic acid or a di-N-hydroxysuccinimide ester). |

| 3 | Coupling | Reaction of the functionalized benzamidine with the activated linker to form the bis-amidine conjugate. |

For example, to synthesize a bis-amidine conjugate of 2,5-Difluoro-benzamidine, one could envision a pathway starting with a derivative of 2,5-difluorobenzoic acid. The carboxylic acid could be converted to an amine, which is then transformed into the amidine. The resulting amino-functionalized 2,5-difluoro-benzamidine could then be coupled to a dicarboxylic acid linker using standard peptide coupling reagents.

The synthesis of trivalent inhibitors follows a similar logic, employing a trivalent core molecule for the final conjugation step. nih.gov The choice of linker is critical as it can influence the spacing and orientation of the amidine groups, which in turn affects their biological activity. nih.govnih.gov

Comprehensive Structural Confirmation Utilizing Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of synthetic compounds. Techniques such as FTIR, NMR, and mass spectrometry each provide unique and complementary pieces of information, from the identification of functional groups to the precise mapping of atomic connectivity and molecular mass.

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the case of this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The amidinium group (-C(NH2)2⁺) of the hydrochloride salt would display prominent N-H stretching vibrations, typically appearing as a broad series of bands in the 3300-2800 cm⁻¹ region due to extensive hydrogen bonding in the solid state. The C=N⁺ stretching of the amidinium ion is expected to produce a strong absorption band around 1660-1690 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ region. The presence of carbon-fluorine bonds is confirmed by strong C-F stretching absorptions, typically found in the 1300-1100 cm⁻¹ range. For comparison, the related compound 2,5-difluorobenzamide (B1297545) shows a strong C-F stretch at 1236 cm⁻¹. nist.gov

Table 1: Expected FTIR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (Amidinium) | 3300 - 2800 | Strong, Broad |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| C=N⁺ Stretching (Amidinium) | 1690 - 1660 | Strong |

| Aromatic C=C Stretching | 1600 - 1450 | Medium to Strong |

| NH₂ Scissoring | ~1620 | Medium |

| C-F Stretching | 1300 - 1100 | Strong |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Strong |

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns, the exact connectivity of atoms can be determined.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the amidinium protons. The protons of the amidinium group (-C(NH₂)₂⁺) are expected to appear as a broad singlet in the downfield region (typically δ 9.0-9.5 ppm), with its chemical shift and broadness being highly dependent on the solvent and concentration due to proton exchange. The three aromatic protons on the 1,2,5-trisubstituted ring will appear as complex multiplets, influenced by both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The amidinium carbon (C=N⁺) is expected to resonate significantly downfield, typically in the δ 165-170 ppm range. The six aromatic carbons will show distinct signals, with the carbons directly attached to fluorine (C2 and C5) exhibiting large one-bond ¹J(C-F) coupling constants (typically >240 Hz). The chemical shifts of the other aromatic carbons are also influenced by the fluorine substituents and their positions can be predicted using incremental rules or computational methods.

2D NMR: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to definitively assign the proton and carbon signals. An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. An HMBC spectrum reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton by connecting the different spin systems.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Couplings (Hz) for 2,5-Difluoro-benzamidine Cation

| Atom | Spectroscopy | Predicted Chemical Shift (ppm) | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Amidinium NH₂ | ¹H | 9.0 - 9.5 | Broad singlet |

| Aromatic H3/H4/H6 | ¹H | 7.2 - 7.8 | Complex multiplets due to J(H-H) and J(H-F) |

| Amidinium C | ¹³C | 165 - 170 | - |

| Aromatic C1 | ¹³C | ~120 | J(C-F) coupling |

| Aromatic C2 | ¹³C | ~160 | ¹J(C-F) > 240 Hz |

| Aromatic C3 | ¹³C | ~118 | J(C-F) coupling |

| Aromatic C4 | ¹³C | ~125 | J(C-F) coupling |

| Aromatic C5 | ¹³C | ~158 | ¹J(C-F) > 240 Hz |

| Aromatic C6 | ¹³C | ~119 | J(C-F) coupling |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar and ionic compounds like hydrochloride salts, allowing the intact molecule to be observed.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule (the amidinium cation itself), [C₇H₇F₂N₂]⁺, at an m/z of approximately 157.06. High-resolution mass spectrometry (HRMS) can determine this mass with high precision (typically to four decimal places), which serves as a powerful confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides further structural confirmation. For the 2,5-difluorobenzamidine cation, likely fragmentation pathways include the loss of ammonia (NH₃) or cleavage of the C-C bond between the phenyl ring and the amidine group, leading to the formation of a 2,5-difluorobenzonitrile fragment or a 2,5-difluorophenyl cation.

Table 3: Expected Ions in ESI-MS Analysis of this compound

| Ion | Formula | Expected m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | [C₇H₇F₂N₂]⁺ | 157.06 | Molecular Ion (Cation) |

| [M - NH₃]⁺ | [C₇H₄F₂N]⁺ | 140.03 | Loss of ammonia |

| [C₇H₃F₂]⁺ | [C₇H₃F₂]⁺ | 129.02 | 2,5-Difluorobenzonitrile fragment cation |

| [C₆H₃F₂]⁺ | [C₆H₃F₂]⁺ | 113.02 | 2,5-Difluorophenyl cation |

Solid-State Structural Investigations via X-ray Crystallography

While spectroscopic methods reveal the structure of an individual molecule, X-ray crystallography provides definitive information about the arrangement of molecules in the solid state. This includes precise bond lengths, bond angles, and, crucially, the nature of the intermolecular interactions that dictate the crystal packing and form the supramolecular assembly.

Furthermore, the amidinium group can self-associate, forming classic hydrogen-bonded synthons. A common motif is the R²₂(8) dimeric ring, where two amidinium groups are linked by a pair of N-H···N hydrogen bonds. These strong interactions often direct the formation of one-dimensional chains or two-dimensional layers within the crystal lattice.

The fluorine substituents also play a critical role in modulating the supramolecular assembly. researchgate.net While fluorine is a poor hydrogen bond acceptor, weak interactions such as C-H···F and N-H···F hydrogen bonds are frequently observed in the crystal packing of related fluorinated compounds. nih.gov The presence of fluorine also alters the electronic nature of the aromatic ring, influencing π-π stacking interactions. Fluorinated phenyl rings often engage in offset π-stacking or aryl-fluoroaryl interactions, contributing to the stability of the crystal lattice. researchgate.net

For example, pairs of compounds like (Z)-3-fluoro-N′-(4-fluorophenyl) benzimidamide and (Z)-4-fluoro-N′-(4-fluorophenyl) benzimidamide have been found to be isostructural. nih.gov The primary hydrogen-bonding motifs, such as the N-H···N-linked dimers, are conserved, and the fluorine atoms occupy similar spatial positions within the unit cell. The subtle differences in fluorine position are accommodated with only minor adjustments to cell dimensions and intermolecular distances. The propensity for isostructurality in this class of compounds highlights the robustness of the primary hydrogen-bonding synthons, which act as the primary drivers of the crystal packing, while the weaker, less directional fluorine-involved interactions play a secondary, modulatory role. scispace.com This understanding is valuable in crystal engineering for designing solids with predictable packing and properties.

Computational Chemistry and Theoretical Modeling of 2,5 Difluoro Benzamidine Hydrochloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are commonly used to model the geometric and electronic properties of compounds such as 2,5-Difluoro-benzamidine (B7818658) hydrochloride. naturalspublishing.com

The introduction of two fluorine atoms at the 2 and 5 positions of the benzamidine (B55565) ring significantly influences its electronic properties. These electron-withdrawing groups alter the electron density distribution across the molecule. Quantum chemical calculations can precisely map this distribution, generating electrostatic potential surfaces that highlight electron-rich and electron-poor regions. This information is critical for predicting how the molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For 2,5-Difluoro-benzamidine hydrochloride, these calculations can predict its susceptibility to nucleophilic or electrophilic attack, providing a theoretical basis for understanding its mechanism of action and potential metabolic pathways. scienceopen.comrsc.org

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance for this compound |

|---|---|

| Electrostatic Potential | Maps electron density to predict sites for non-covalent interactions (e.g., with receptor residues). The fluorine atoms increase the positive potential on adjacent carbons. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. A lower HOMO energy, influenced by the fluorine atoms, suggests lower electron-donating capability. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. The electron-withdrawing fluorine atoms lower the LUMO energy, enhancing its electron-accepting potential. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Atomic Charges | Quantifies the charge on each atom, helping to rationalize intermolecular interactions like hydrogen bonds and salt bridges. |

Advanced Molecular Dynamics Simulations for Ligand-Target Interactions

Advanced molecular dynamics (MD) simulations are a cornerstone for studying the dynamic interactions between a ligand and its biological target. While specific MD studies on this compound are not extensively published, the wealth of research on the parent compound, benzamidine, complexed with trypsin serves as an excellent and widely studied model system. lew.ro These studies provide a robust framework for understanding the binding dynamics that would be modulated by the difluoro substitution.

MD simulations have been instrumental in mapping the entire binding process of benzamidine to trypsin, a serine protease. nih.gov These simulations reveal that binding is not a simple, direct event but often involves a multi-step process. The ligand, initially diffusing in the solvent, may first form transient, non-specific contacts on the protein surface before finding the binding pocket. nih.gov

Studies have identified multiple pathways for ligand entry and exit, sometimes involving intermediate, metastable states where the ligand is partially bound. nih.govresearchgate.net For instance, simulations have shown that benzamidine can roll along the surface of trypsin before orienting itself correctly to form the final, stable complex in the binding pocket, primarily through a strong salt bridge with the key residue Asp189. nih.govresearchgate.net The fluorine atoms in 2,5-Difluoro-benzamidine would be expected to alter the surface interactions and solvation properties, potentially favoring different binding or dissociation pathways compared to the unsubstituted parent compound.

A primary goal of MD simulations in drug design is the accurate calculation of binding free energy (ΔG), which quantifies the affinity of a ligand for its target. aps.org Various computational techniques, such as free energy perturbation (FEP) and thermodynamic integration (TI), are used to compute these values for trypsin-benzamidine systems. nih.govwustl.edu

These calculations have successfully reproduced experimental binding affinities, often with high precision. nih.govnih.gov For the trypsin-benzamidine complex, computational studies have yielded standard binding free energy values in close agreement with the experimental value of approximately -6.2 to -6.4 kcal/mol. nih.govnih.gov One study using high-throughput molecular simulations calculated a ΔG° of -5.2 ± 0.4 kcal/mol. nih.gov Another, using a combination of Parallel Cascade Selection Molecular Dynamics and Markov state models, calculated a ΔG° of -6.1 ± 0.1 kcal/mol. nih.gov

The energetic landscape derived from these simulations can reveal the relative stability of different states along the binding pathway, including the bound state, unbound state, and any intermediate conformations. lew.roresearchgate.net For this compound, the fluorine substitutions would modulate the interaction energies (both electrostatic and van der Waals) with trypsin residues, which would be directly reflected in the computed binding free energy.

Table 2: Comparison of Calculated and Experimental Binding Free Energies for the Trypsin-Benzamidine Complex

| Method | Calculated ΔG° (kcal/mol) | Experimental ΔG° (kcal/mol) | Reference |

|---|---|---|---|

| High-Throughput MD / MSM | -5.2 ± 0.4 | -6.2 | nih.gov |

| PaCS-MD / MSM | -6.1 ± 0.1 | -6.4 | nih.gov |

| WTM-eABF | within 2-3 kcal/mol of experimental | ~-6.8 | lew.ro |

Note: MSM = Markov State Model; PaCS-MD = Parallel Cascade Selection Molecular Dynamics; WTM-eABF = Well-Tempered Metadynamics-extended Adaptive Biasing Force.

Drug-target residence time—the duration a ligand remains bound to its target—is increasingly recognized as a critical parameter for in vivo efficacy, often more so than binding affinity alone. ucl.ac.ukucsd.edu Computational methods, particularly enhanced sampling MD simulations, can be used to predict ligand residence times and analyze the factors governing them. ucl.ac.uk

Studies on the trypsin-benzamidine system have highlighted the crucial role of water molecules in the dissociation process. nih.govresearchgate.net It has been shown that a specific water molecule in the binding pocket can form a hydrogen bond network that facilitates the ligand's release into the solvent. nih.gov The rate of dissociation (k_off), and thus the residence time (τ = 1/k_off), is modulated by the dynamics of these water molecules. nih.govresearchgate.net One study using an enhanced sampling scheme predicted a residence time of 55.6 μs for benzamidine, compared to an experimental value of 1700 μs. lew.ro While the absolute values can be challenging to replicate perfectly, the methods are powerful for ranking compounds and understanding mechanistic details. The polar fluorine atoms of 2,5-Difluoro-benzamidine would likely alter the local water network within the binding site, thereby influencing its residence time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. frontiersin.org These models are used to predict the activity of novel compounds and guide the design of more potent molecules. archivepp.com QSAR studies on benzamidine derivatives have been successfully used to predict their inhibitory activity against various targets, including complement activation. nih.gov

QSAR models are built using molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of a molecule. frontiersin.org Topological and geometric parameters are two important classes of descriptors used in these models. taylorfrancis.com

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule. They encode information about atomic connectivity, size, shape, and branching. frontiersin.org Examples include the Wiener index, Zagreb indices, and topostructural indices. frontiersin.orgnih.gov Studies on benzamidines have shown that topostructural indices alone can reasonably predict their complement-inhibitory potency. nih.gov

Geometric Descriptors: These are 3D descriptors that depend on the spatial coordinates of the atoms. They provide information about the three-dimensional shape and size of the molecule. nih.gov For benzamidine derivatives, a geometric parameter, (3D)W, was found to produce a stable predictive model for inhibitory activity. nih.gov

Table 3: Examples of Parameters Used in QSAR Models for Benzamidine Derivatives

| Descriptor Class | Example Parameter | Information Encoded | Reference |

|---|---|---|---|

| Topological | Topostructural Indices (e.g., I(D)) | Information about the connectivity and branching of the molecular graph. | nih.gov |

| Topological | Wiener Index | The sum of distances between all pairs of atoms in the molecule. | frontiersin.orgfrontiersin.org |

| Topological | Zagreb Indices | Based on the degrees of vertices in the molecular graph, reflecting branching. | frontiersin.orgfrontiersin.org |

| Geometric | (3D)W | A 3D descriptor that provides information on molecular geometry. | nih.gov |

| Geometric | Molar Refractivity (MR) | Relates to the molecular volume and polarizability. | frontiersin.orgfrontiersin.org |

Computational Approaches for Rational Design of Novel Analogues with Targeted Activities

The rational design of novel analogues of a compound like this compound would typically involve a suite of computational techniques. These approaches aim to predict how structural modifications would impact the compound's interaction with a specific biological target, thereby enhancing its desired activity and selectivity.

Commonly employed computational strategies in rational drug design include:

Structure-Based Drug Design (SBDD): This relies on the three-dimensional structure of the target protein. Molecular docking simulations would be used to predict the binding mode and affinity of this compound and its potential analogues within the active site of a target. This allows for the design of new derivatives with improved interactions.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are utilized. These include pharmacophore modeling, which identifies the essential spatial arrangement of chemical features required for biological activity, and 3D-QSAR, which correlates the 3D properties of molecules with their activities.

Quantum Mechanics (QM) Calculations: These methods can provide detailed insights into the electronic structure, reactivity, and interaction energies of the compound, guiding the design of analogues with optimized electronic properties.

Without specific studies on this compound, any discussion on the rational design of its analogues would be purely hypothetical and not based on concrete research findings.

Integration of Machine Learning in Predictive Computational Frameworks

Machine learning (ML) has emerged as a transformative tool in drug discovery, capable of building predictive models from large and complex datasets. The integration of ML into computational frameworks for a compound like this compound would typically involve several key applications:

Predictive QSAR Models: ML algorithms, such as random forests, support vector machines, and neural networks, can be trained on datasets of compounds with known activities to develop robust QSAR models. These models can then predict the activity of novel, untested analogues of this compound.

Virtual Screening: ML models can be used to rapidly screen large virtual libraries of chemical compounds to identify those with a high probability of being active against a specific target.

ADMET Prediction: Machine learning is widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.

The development of such predictive frameworks is contingent on the availability of sufficient and high-quality data for the compound of interest and its analogues. The current lack of such data for this compound prevents the construction and validation of specific machine learning models.

Investigation of Biological and Pharmacological Activities of 2,5 Difluoro Benzamidine Hydrochloride Analogues

Enzyme Inhibition Potency and Selectivity

Analogues of 2,5-Difluoro-benzamidine (B7818658) hydrochloride have been investigated for their ability to inhibit various enzymes, a property largely attributed to the benzamidine (B55565) moiety's capacity to bind to the active sites of these proteins.

Inhibition of Serine Proteases (e.g., Trypsin, Thrombin)

Benzamidine and its substituted analogues are well-established as reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases. researchgate.net The amidine group mimics the protonated side chain of arginine and lysine, which are the natural substrates for these enzymes, allowing it to bind effectively in the S1 pocket of the protease active site.

Quantitative structure-activity relationship (QSAR) analyses have been performed on series of substituted benzamidines to correlate the physicochemical properties of the substituent groups with their inhibitory activity against human serine proteases like trypsin and thrombin. nih.gov

Trypsin Inhibition: The interaction with trypsin is complex and has been found to be dependent on factors such as molar refractivity and molecular weight of the substituent on the benzamidine ring. nih.gov

Thrombin Inhibition: Thrombin-benzamidine interaction is primarily influenced by the hydrophobicity of the substituent. nih.gov

The versatility of the benzamidine scaffold allows for the development of multivalent inhibitors. By linking multiple benzamidine units, researchers can achieve enhanced potency and selectivity for specific serine proteases, such as plasmin, through statistical rebinding effects. nih.gov This multivalency strategy demonstrates that linking benzamidines together can make each individual inhibitor unit more potent than its monovalent counterpart. nih.gov

Table 1: Factors Influencing Inhibition of Serine Proteases by Benzamidine Analogues

| Enzyme | Key Influencing Factor(s) for Inhibition | Inhibition Type | Reference |

|---|---|---|---|

| Trypsin | Molar refractivity, molecular weight of substituent | Reversible, Competitive | researchgate.netnih.gov |

| Thrombin | Hydrophobicity of substituent | Reversible, Competitive | researchgate.netnih.gov |

| Plasmin | Hydrophobicity of substituent, valency | Reversible, Competitive | nih.govnih.gov |

Topoisomerase I Inhibition Mechanisms

While the broader class of benzazole compounds, particularly benzimidazoles, are recognized as selective inhibitors of DNA topoisomerase I, specific research on benzamidine analogues has also emerged. nih.gov Certain Hoechst 33342 analogues containing a benzimidazole (B57391) core have shown differential binding and inhibition against human and E. coli DNA topoisomerase I. nih.gov

More directly, novel thienylbenzamidine analogues have been synthesized and evaluated for their anti-proliferative activity against a panel of cancer cell lines. researchgate.net These compounds demonstrated potent anticancer activity, with median growth inhibition (GI50) values below 2 μM against most cell lines, particularly leukemia and renal cancer cells. researchgate.net Such potent anti-proliferative effects are often indicative of interaction with critical cellular processes like DNA replication, a key domain of topoisomerase I activity. The mechanism is often through the stabilization of the enzyme-DNA cleavage complex, which ultimately leads to cell death. mdpi.com

Inhibition of Human Intestinal Carboxylesterase

A review of scientific literature indicates a lack of specific research data concerning the direct inhibition of human intestinal carboxylesterase (hiCE or CES2) by analogues of 2,5-Difluoro-benzamidine hydrochloride. Research into hiCE inhibitors has primarily focused on other chemical classes, such as bisbenzene sulfonamides and certain drugs like telmisartan, which have shown selective inhibition of this enzyme. nih.govresearchgate.net

Spectrum of Antimicrobial Efficacy

Analogues of benzamidine have demonstrated notable potential as antimicrobial agents, with activity observed against both Gram-positive and Gram-negative bacteria.

Antibacterial Activities against Gram-Positive and Gram-Negative Pathogens

The antimicrobial activity of this class of compounds is exemplified by robenidine (B1679493), an anticoccidial agent whose structure contains a guanidino group, which is functionally analogous to the amidine group. Asymmetric and monomeric analogues of robenidine have shown promising activity against a range of bacterial pathogens.

Gram-Positive Activity: Desymmetrisation of the robenidine structure and the introduction of certain substituents have yielded analogues with good antibiotic activity against clinically significant Gram-positive bacteria. Potency has been observed against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with some analogues showing minimum inhibitory concentrations (MICs) as low as 0.5 to 1.0 µg/mL.

Gram-Negative Activity: Robenidine analogues have also demonstrated moderate activity against key Gram-negative pathogens. researchgate.net For instance, the analogue NCL265 was found to be consistently more active than NCL259, achieving MICs in the range of 2–16 µg/mL against pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Research has indicated that the activity of these compounds against Gram-negative bacteria can be significantly impacted by efflux pumps, such as the AcrAB-TolC system in E. coli. researchgate.net The use of efflux pump inhibitors was shown to completely reverse resistance in some Klebsiella spp. isolates. researchgate.net

Table 2: In Vitro Antibacterial Activity of Robenidine Analogues (NCL259 and NCL265)

| Organism (Strain) | Gram Stain | MIC Range (µg/mL) - NCL265 | Reference |

|---|---|---|---|

| Acinetobacter baumannii | Negative | 2 - 16 | researchgate.net |

| Pseudomonas aeruginosa | Negative | 2 - 16 | researchgate.net |

| Escherichia coli | Negative | 2 - 16 | researchgate.net |

| Enterobacter spp. | Negative | 2 - 16 | researchgate.net |

| Klebsiella spp. | Negative | 2 - >256 | researchgate.net |

Antifungal Properties (e.g., against Colletotrichum lagenarium, Botrytis cinerea)

Analogues of this compound have been explored for their fungicidal properties, particularly against plant pathogenic fungi. Research into novel benzamidine derivatives has revealed their potential to combat infections from fungi such as Colletotrichum lagenarium and Botrytis cinerea. nih.govnih.gov

In one study, a series of eighteen novel benzamidine derivatives featuring 1,2,3-triazole moieties were synthesized and evaluated for their antifungal capabilities. nih.govnih.gov While the in vitro antifungal activities of these synthesized benzamidines against the tested fungi were found to be weak, several of the compounds demonstrated significant efficacy in in vivo tests against the same strains. nih.gov

For instance, at a concentration of 200 μg/mL, compound 9b showed a 79% efficacy in vivo against C. lagenarium. nih.gov Notably, the efficacy of compound 16d reached 90% against the same fungus, which was superior to the commercial fungicide carbendazim, which showed an 85% efficacy under the same conditions. nih.gov These findings highlight the potential of developing benzamidine analogues as effective antifungal agents for agricultural applications. nih.govnih.gov

**Table 1: In Vivo Antifungal Efficacy of Benzamidine Analogues against *Colletotrichum lagenarium***

| Compound | Concentration (μg/mL) | Efficacy (%) |

|---|---|---|

| 9b | 200 | 79 |

| 16d | 200 | 90 |

| Carbendazim (control) | 200 | 85 |

Antiparasitic Activities (e.g., against Trypanosoma cruzi, Leishmania donovani)

The therapeutic potential of benzamidine analogues extends to antiparasitic applications, with studies investigating their efficacy against protozoan parasites like Trypanosoma cruzi and Leishmania donovani, the causative agents of Chagas disease and leishmaniasis, respectively. nih.govnih.gov Dicationic molecules, including diguanidino and reversed amidine derivatives, have been a particular focus of this research. nih.gov

In an evaluation of twenty dicationic molecules, which included both diguanidino and reversed amidine cationic groups, significant in vitro activity was observed against both T. cruzi and L. donovani. nih.gov The reversed amidine series of compounds proved to be the most potent. nih.gov Specifically, six of these compounds exhibited IC₅₀ values of less than 1 µM against T. cruzi, and five compounds showed similar potent activity against L. donovani. nih.gov

Additionally, research into benzimidazole-based derivatives has identified them as promising pharmacophores for developing new drugs against these parasitic infections. snv63.ru These findings underscore the potential of amidine-containing compounds in the development of novel treatments for neglected tropical diseases.

Broad-Spectrum Antiprotozoal Effects

The activity of benzamidine analogues is not limited to a narrow range of parasites; instead, they have demonstrated potential as broad-spectrum antiprotozoal agents. nih.govnih.gov The class of aromatic diamidines, to which these compounds belong, has been investigated for its activity against a wide array of microorganisms. nih.gov

Heterocyclic compounds, including diamidines, guanidines, quinolines, and benzimidazoles, are recognized for their antiprotozoal properties against a variety of human parasites. nih.gov These include not only Trypanosoma and Leishmania species but also Plasmodium, Entamoeba histolytica, and Giardia lamblia. nih.gov The development of monocationic 5-guanidinobenzimidazoles has been pursued with the goal of creating broad-spectrum antiprotozoal agents, although their efficacy can vary significantly between different parasites. nih.gov For example, some of these compounds were more effective against Plasmodium falciparum than against T. brucei, with no significant activity observed against T. cruzi and L. donovani in that particular study. nih.gov

Antiviral Properties (e.g., Anti-HIV Activity)

Analogues of this compound have also been investigated for their antiviral capabilities, particularly against the human immunodeficiency virus (HIV). nih.govutmb.edu Research into fluorinated analogues of pyrimidine (B1678525) deoxyribonucleosides has yielded compounds with significant anti-HIV-1 activity. nih.gov

A study synthesizing a range of 2'-fluoro and 2',3'-difluoro analogues of pyrimidine deoxyribonucleosides identified several compounds with notable antiviral effects in a human lymphoblastoid cell line. nih.gov Among these, 1-(2,3-dideoxy-2,3-difluoro-β-D-arabinofuranosyl)cytosine was one of the compounds that demonstrated significant antiviral activity. nih.gov

Furthermore, a benzamide (B126) derivative identified as AH0109 has shown potent anti-HIV-1 activity with a 50% effective concentration (EC₅₀) of 0.7 μM in HIV-1-susceptible CD4+ C8166 T cells. utmb.edu Mechanistic studies revealed that AH0109 inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. utmb.edu Importantly, this compound was also effective against HIV-1 strains that are resistant to commonly used antiretroviral drugs. utmb.edu

Anti-inflammatory Response Modulation

Benzamidine analogues have been studied for their ability to modulate the body's inflammatory response. The anti-inflammatory properties of benzamides and nicotinamides have been linked to their potential to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the transcription factor NF-κB, both of which play key roles in inflammation. nih.gov

In one study, N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov These findings suggest that benzamides may exert their anti-inflammatory and potential antitumor effects by inhibiting gene transcription at the level of NF-κB, which in turn reduces TNF-α production. nih.gov

Further research on novel 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides has also demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. nih.gov Several of these derivatives exhibited higher anti-inflammatory activity than the reference drug, indomethacin. nih.gov

Antiproliferative and Antitumor Potential

The potential of benzamidine analogues as antiproliferative and antitumor agents has been an area of active investigation. The mechanism of action often involves the induction of cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov

Studies on various heterocyclic derivatives related to benzamidine have shown their ability to halt the proliferation of cancer cells and trigger programmed cell death. For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been found to be highly active against several cancer cell lines, including MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer). mdpi.com

These compounds were shown to effectively suppress the progression of the cell cycle and induce apoptosis in these cell lines. mdpi.com Flow cytometry analysis revealed that these derivatives can cause cell cycle arrest at different phases. For instance, in A549 cells, one compound arrested the cell cycle in the G1 and G2 phases, while another arrested it in the G1 phase. mdpi.com Similarly, a new sulfonamide derivative was shown to induce cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells. nih.gov The induction of apoptosis was confirmed through methods such as annexin (B1180172) V-FITC/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. mdpi.comnih.gov

Table 2: Cell Cycle Arrest Induced by a Benzimidazole Derivative in A549 Lung Cancer Cells

| Cell Cycle Phase | Control (%) | Compound 13 Treated (%) |

|---|---|---|

| G1 | 28.51 ± 2.09 | 34.88 ± 3.09 |

| S | 35.51 ± 2.10 | 41.14 ± 1.34 |

| G2 | 35.96 ± 1.97 | 23.97 ± 2.93 |

Data presented for MDA-MB-231 breast cancer cells as a representative example of cell cycle modulation. mdpi.com

Inhibition of Angiogenesis

No research findings were available to populate this section.

Impact on Cell Migration

No research findings were available to populate this section.

Molecular Mechanisms of Action for 2,5 Difluoro Benzamidine Hydrochloride and Its Analogues at a Biological Level

Ligand-Target Interaction Profiling and Active Site Binding Dynamics

Benzamidine (B55565) and its derivatives are well-established as reversible, competitive inhibitors of trypsin, trypsin-like enzymes, and other serine proteases. wikipedia.orgsigmaaldrich.com The fundamental mechanism involves the benzamidine moiety binding to the active site of these enzymes. nih.gov This interaction is a cornerstone of their biological activity and has been extensively studied to understand the structure-activity relationships that govern their inhibitory potency.

The introduction of fluorine atoms onto the benzamidine scaffold, as in 2,5-Difluoro-benzamidine (B7818658) hydrochloride, can significantly modulate these interactions. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially influencing binding affinity and selectivity for target enzymes. researchgate.net While specific profiling of 2,5-Difluoro-benzamidine hydrochloride is not extensively detailed in the provided results, the principles governing benzamidine derivatives offer a strong framework for its likely interactions. For instance, studies on other benzamide (B126) derivatives have shown that substituents on the benzene (B151609) ring can significantly impact inhibitory capacity. nih.gov

The binding dynamics are often characterized by the formation of specific hydrogen bonds and van der Waals interactions within the enzyme's active site. For benzamidine itself, the amidine group is crucial for this interaction. The development of multivalent benzamidine derivatives has demonstrated that linker length and valency can be optimized to enhance inhibition of specific serine proteases like plasmin. nih.gov This suggests that the spatial presentation of the benzamidine core is a critical factor in its interaction with target proteins.

Below is a table summarizing the inhibitory targets of benzamidine and its derivatives:

| Inhibitor Class | Primary Targets | Mode of Inhibition |

| Benzamidine Derivatives | Trypsin, Trypsin-like enzymes, Serine proteases, Plasmin, Thrombin | Reversible, Competitive |

| Difluoro-benzamidine Analogues | Predicted to target serine proteases with modulated affinity/selectivity | Reversible, Competitive |

Direct Nucleic Acid Interaction and DNA Minor Groove Binding

A significant aspect of the molecular mechanism of action for benzamidine-containing compounds is their ability to interact directly with nucleic acids, particularly by binding to the minor groove of DNA. beilstein-journals.org This mode of action is especially prominent for dicationic amidines, which show a strong affinity for AT-rich sequences. nih.gov The binding is typically non-covalent and driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces, allowing the molecules to fit snugly within the minor groove. beilstein-journals.orgnih.gov

While direct studies on this compound's DNA binding are not detailed, the presence of the benzamidine core suggests a potential for such interactions. The fluorine substituents could influence the electronic distribution and conformation of the molecule, thereby affecting its ability to bind to the DNA minor groove. Research on fluorescence-labeled bis-benzamidines has shown that modifications to the core structure can alter both affinity and sequence specificity. nih.gov

The table below outlines key features of benzamidine derivatives as DNA minor groove binders:

| Compound Class | DNA Binding Site | Key Interaction Features |

| Dicationic Amidines | Minor Groove (AT-rich sequences) | Electrostatic interactions, Hydrogen bonds |

| Bis-benzamidines | Minor Groove | Shape complementarity, Distance between amidine groups |

| Aromatic Polyamidines | Minor Groove | Number of amidine residues, Halogen substitutions |

Interference with Essential Cellular Pathways and Metabolic Processes

The interaction of this compound and its analogues with key enzymes and nucleic acids can lead to significant interference with essential cellular pathways and metabolic processes. By inhibiting serine proteases, these compounds can disrupt a wide range of physiological and pathological processes, including digestion, blood coagulation, and inflammation. wikipedia.orgsigmaaldrich.com

The metabolic fate of fluorinated benzamidine analogues is also a critical aspect of their mechanism of action. Studies on related compounds, such as 2,5-difluoronitrobenzene (B1216864) and 2,5-difluoroaminobenzene, have revealed that the nature of the functional groups on the benzene ring dictates the primary metabolic pathways. nih.gov For example, 2,5-difluoronitrobenzene is primarily metabolized through glutathione (B108866) conjugation, while 2,5-difluoroaminobenzene undergoes cytochrome P450 catalyzed hydroxylation. nih.gov These findings suggest that the metabolic pathway of this compound could significantly influence its biological activity and clearance from the body.

The ability of these compounds to bind to DNA can also interfere with fundamental cellular processes such as DNA replication and transcription. By occupying the minor groove, they can prevent the binding of essential proteins like transcription factors and polymerases, thereby disrupting gene expression. nih.gov This disruption of normal cellular function is a key component of their potential therapeutic effects, particularly in the context of antimicrobial and anticancer applications.

Membrane Interaction and Disruption as a Mode of Action

While the primary mechanisms of action for benzamidine derivatives are typically associated with enzyme inhibition and DNA binding, interactions with cellular membranes can also contribute to their biological effects. The ability of small molecules to interact with and potentially disrupt cell membranes is a recognized mode of action for various therapeutic agents, including some antimicrobial peptides. nih.govnih.gov

The physicochemical properties of this compound, including its lipophilicity and charge distribution, will influence its propensity to interact with lipid bilayers. The presence of fluorine atoms can increase lipophilicity, potentially facilitating membrane association. researchgate.net Studies on other small molecules have shown that they can alter membrane properties, such as fluidity and permeability, which can have profound effects on cellular function and viability. nih.gov

Influence on Host-Pathogen Interactions

The ability of benzamidine derivatives to inhibit proteases has significant implications for their influence on host-pathogen interactions. Many pathogens utilize proteases as virulence factors to degrade host tissues, evade the immune system, and facilitate their spread. ucsd.edu By inhibiting these crucial enzymes, compounds like this compound could potentially disarm pathogens, making them more susceptible to host immune clearance. ucsd.edu

This approach represents an alternative to traditional antibiotics that directly kill the pathogen. By targeting virulence factors, there may be less selective pressure for the development of resistance. ucsd.edu Furthermore, some pathogens co-opt host enzymes, such as plasmin, to enhance their invasiveness. nih.gov Inhibitors of these host enzymes could therefore also limit the pathogen's ability to cause disease.

Structure Activity Relationship Sar Studies and Rational Design Principles for 2,5 Difluoro Benzamidine Hydrochloride Derivatives

Systematic Analysis of Fluorine Substitution Effects on Biological Activity and Selectivity

The substitution of hydrogen with fluorine can profoundly alter a molecule's properties, including its pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The specific placement of fluorine on the aromatic ring of benzamidine (B55565) derivatives is crucial, as different isomers can exhibit widely varying biological effects.

A compelling example of this positional influence is found in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as sitagliptin. Although not a simple benzamidine, the SAR studies on its fluorinated phenylpiperazine moiety provide direct insights applicable to fluorinated benzamidine derivatives. Research demonstrated that the 2,5-difluorophenyl analogue was nearly five times more potent against the DPP-4 enzyme than the isomeric 3,4-difluorophenyl analogue. This highlights that the specific arrangement of fluorine atoms significantly impacts target engagement.

Further substitution to create a 2,4,5-trifluorophenyl derivative resulted in only a modest additional enhancement of enzyme inhibition, suggesting that while multiple fluorine atoms can be beneficial, there is a point of diminishing returns and that specific positions are key for optimal interaction. Conversely, other trifluorophenyl substitution patterns were found to be considerably less potent.

The data below illustrates the impact of fluorine substitution patterns on the potency of DPP-4 inhibitors related to sitagliptin.

Table 1: Effect of Fluorine Substitution on DPP-4 Inhibition for Sitagliptin Analogues

| Compound Analogue | R1 Substitution | R2 Substitution | DPP-4 IC50 (nM) |

|---|---|---|---|

| 42 | 3,4-F₂ | CF₃ | 128 |

| 43 | 2,5-F₂ | CF₃ | 28 |

| 44 | 2,4,5-F₃ | CF₃ | 19 |

| 45 | 2,3,4-F₃ | CF₃ | 114 |

| 46 | 2,3,5-F₃ | CF₃ | 185 |

| 47 | 2,3,6-F₃ | CF₃ | 340 |

Elucidation of Key Pharmacophoric Features and Substituent Influences on Target Affinity

The primary pharmacophore of benzamidine-based compounds is the amidine group (-C(NH)NH₂) itself. nih.gov As a strong base, it is typically protonated at physiological pH and acts as a bioisostere for the guanidinium group of arginine. This allows it to function as a competitive inhibitor for trypsin-like serine proteases, which have a conserved aspartate residue in their S1 binding pocket that recognizes and binds to the positively charged side chain of arginine or lysine substrates. wikipedia.orgcaymanchem.com

The key influences of the 2,5-difluoro substituents on this core pharmacophore are multifaceted:

Electronic Effects : Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. nih.gov This effect can lower the pKa of the amidine group, influencing its protonation state and the strength of the ionic interaction with the target enzyme's binding pocket.

Binding Interactions : Beyond simple electronics, fluorine can participate in unique, favorable interactions with protein targets. These can include hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), dipole-dipole interactions, and orthogonal multipolar interactions with backbone carbonyls. The specific 2,5-substitution pattern positions the fluorine atoms to potentially engage with residues deep within a binding pocket, enhancing affinity.

Conformational Control : Fluorine substitution can influence the preferred conformation of the molecule. This can pre-organize the derivative into a conformation that is more favorable for binding to the target, reducing the entropic penalty of binding and thus increasing affinity.

Lipophilicity : The addition of fluorine generally increases the lipophilicity of a molecule. This can enhance membrane permeability and improve interactions with hydrophobic pockets within the target protein. nih.gov However, the effect is localized, and the 2,5-difluoro pattern contributes to a specific distribution of lipophilicity across the molecule, which can be crucial for optimal binding.

Rational Design Strategies for Optimizing Potency, Selectivity, and Biological Performance

The insights gained from SAR studies form the basis for the rational design of improved derivatives of 2,5-Difluoro-benzamidine (B7818658) hydrochloride. The goal is to fine-tune the molecular architecture to maximize potency and selectivity while maintaining favorable pharmacokinetic properties. qut.edu.au

Key design strategies include:

Strategic Fluorination for Potency and Selectivity : As demonstrated by the DPP-4 inhibitor case study, the precise placement of fluorine is a critical design element. Rational design involves synthesizing and testing various fluoro-isomers to identify the optimal substitution pattern for a given target. The 2,5-difluoro pattern may be superior for one target, while a different pattern might be better for another. This strategy allows for the optimization of on-target potency while potentially "tuning out" activity against off-target enzymes to improve the selectivity profile.

Metabolic Blocking : Fluorine can be strategically placed at positions on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. The strength of the carbon-fluorine bond makes it resistant to hydroxylation, a common metabolic pathway. nih.gov By replacing a hydrogen atom at a metabolically labile site with fluorine, the metabolic stability and in vivo half-life of the compound can be significantly increased.

pKa Modulation : The electron-withdrawing properties of fluorine can be used to precisely adjust the basicity (pKa) of the amidine group. nih.gov This is a critical parameter for optimizing the ionic interaction with the target protein's binding site and can also influence properties like solubility and cell permeability. The design process may involve exploring different fluorination patterns to achieve the ideal pKa for maximum biological performance.

Through the iterative application of these rational design principles, derivatives of 2,5-Difluoro-benzamidine hydrochloride can be systematically optimized to produce potent, selective, and metabolically robust drug candidates.

Advanced Academic Applications and Broader Research Impact of 2,5 Difluoro Benzamidine Hydrochloride

Contributions to Innovative Drug Discovery and Development Pipelines

2,5-Difluoro-benzamidine (B7818658) hydrochloride serves as a valuable pharmaceutical intermediate, providing a foundational scaffold for the synthesis of more complex therapeutic agents. The benzamidine (B55565) moiety itself is a well-established pharmacophore known for its ability to mimic a protonated arginine side chain, enabling it to interact with key biological targets such as serine proteases.

The introduction of two fluorine atoms onto the phenyl ring significantly modulates the compound's physicochemical properties. Fluorine's high electronegativity can alter the acidity (pKa) of the amidine group, influencing its binding affinity and interaction strength with target enzymes. Furthermore, fluorine can form crucial hydrogen bonds and other non-covalent interactions, enhancing the selectivity and potency of the final drug candidate. As an intermediate, it is utilized in the construction of inhibitors for enzymes implicated in various diseases, including viral infections and cancer. Its stability and synthetic accessibility make it a key component in the development pipelines for novel, highly targeted pharmaceuticals.

| Feature | Role in Drug Discovery |

| Scaffold | Provides the core benzamidine structure for building protease inhibitors. |

| Fluorination | Enhances binding affinity, selectivity, and metabolic stability of derivatives. |

| Intermediate | Used in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). |

| Target Class | Primarily used for developing inhibitors of serine proteases. |

Utility in Fundamental Biochemical Research as Specific Protease Probes and Inhibitors

In the realm of biochemical research, benzamidine and its derivatives are indispensable tools for studying enzyme mechanisms, particularly those of serine proteases like trypsin and thrombin. medchemexpress.comwikipedia.org 2,5-Difluoro-benzamidine hydrochloride functions as a competitive, reversible inhibitor, binding to the active site of these enzymes to prevent substrate degradation. wikipedia.org This inhibitory action is crucial during protein purification and analysis, where it is often included in lysis buffers and inhibitor "cocktails" to protect proteins of interest from endogenous proteases. fishersci.ie

The difluoro-substitution pattern is expected to enhance its utility as a research probe. The altered electronics of the aromatic ring can lead to tighter and more specific binding, allowing researchers to dissect the function of individual proteases within complex biological systems. While specific inhibition constants (Ki) for the 2,5-difluoro derivative are not widely published, data for the parent compound, benzamidine, provide a baseline for its activity against key proteases.

Table 1: Inhibition Constants (Ki) of Benzamidine Hydrochloride for Various Serine Proteases

| Protease | Ki (μM) |

|---|---|

| Tryptase | 20 |

| Trypsin | 21 |

| uPA | 97 |

| Factor Xa | 110 |

| Thrombin | 320 |

| tPA | 750 |

This data is for the parent compound, benzamidine hydrochloride. The 2,5-difluoro substitution is anticipated to modulate these values, potentially increasing potency and selectivity for specific proteases. medchemexpress.com

Development of Advanced Diagnostic Reagents and Assays

The dysregulation of protease activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and infectious diseases. This makes proteases valuable biomarkers for disease diagnosis and prognosis. The ability of this compound to act as a specific protease inhibitor forms the basis for its potential application in advanced diagnostic reagents.

Inhibitor-based probes can be designed by attaching a reporter molecule—such as a fluorophore or a magnetic nanoparticle—to the benzamidine scaffold. escholarship.org When the probe binds to its target protease, a detectable signal is generated, allowing for the quantification of enzyme activity in biological samples like blood, urine, or tissue homogenates. nih.govnih.gov The development of such activity-based assays offers a more dynamic and functionally relevant picture of disease states compared to simply measuring protein concentration. The enhanced binding properties expected from the 2,5-difluoro substitution could lead to diagnostic tools with higher sensitivity and specificity, enabling earlier and more accurate disease detection. chemimpex.com

Exploratory Applications in Agricultural Chemistry for Novel Agrochemical Development

The search for new agrochemicals with novel modes of action is critical for overcoming resistance and improving crop protection. The biological activity of amidine derivatives is not limited to pharmaceuticals; they are also explored for their potential as fungicides and pesticides. guidechem.com Research into benzamidine derivatives carrying 1,2,3-triazole moieties has demonstrated significant in vivo fungicidal activity against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea. nih.gov

While direct studies on the agrochemical applications of this compound are limited, its role as a versatile chemical intermediate suggests its potential in this field. guidechem.com By serving as a starting material, it can be used to synthesize a diverse library of new compounds. The incorporation of the difluorobenzamidine headgroup into potential agrochemical candidates could enhance their efficacy, stability, and target specificity, leading to the development of next-generation crop protection agents.

Emerging Roles in Material Science, including Advanced Polymers and Perovskite Solar Cells

Beyond life sciences, fluorinated organic compounds are finding novel applications in material science. The unique properties of this compound, such as its polarity, potential for hydrogen bonding, and thermal stability, make it an interesting candidate for the development of advanced materials. While its direct application is an emerging area, research on structurally similar compounds highlights its potential. For instance, the related 3,5-difluoro isomer is noted for its use in formulating advanced coatings and polymers. chemimpex.com

A particularly promising area is in the field of perovskite solar cells (PSCs). The efficiency and stability of PSCs are highly dependent on the quality of the perovskite crystal layer. Recent studies have shown that incorporating fluorinated organic cations, such as 4-(trifluoromethyl)benzamidine hydrochloride or 3,5-difluorobenzylamine, can significantly improve device performance. researchgate.net These molecules act as surface modifiers or "capping layers" that passivate defects, reduce non-radiative recombination, and improve charge transport, leading to higher power conversion efficiencies (PCE) and enhanced long-term stability. researchgate.netelsevierpure.com The structural similarities of this compound suggest it could serve a similar function, making it a promising candidate for future research in next-generation photovoltaic materials.

Table 2: Impact of Fluorinated Organic Spacers on Perovskite Solar Cell (PSC) Performance

| Spacer Molecule | Key Improvement | Resulting PCE |

|---|---|---|

| 3,5-difluorobenzylamine (DF-BZA) | Superior film quality, enlarged grain size | 19.24% |

| Guanidine Hydrochloride (GuHCl) | Enhanced open-circuit voltage (Voc) | 18.6% |

This table showcases the positive impact of related fluorinated and amidinium-containing compounds on PSC performance, indicating the potential for this compound in this application. researchgate.netelsevierpure.com